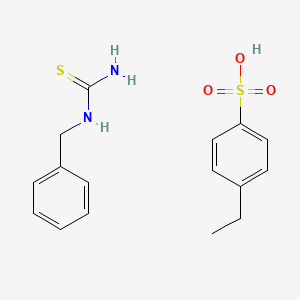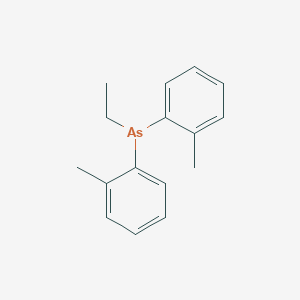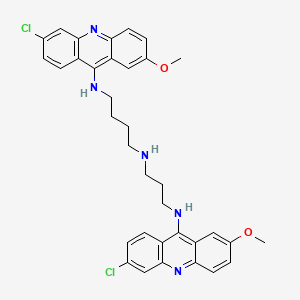
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-: is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes acridine moieties and a butanediamine backbone. Acridine derivatives are known for their biological activities, including antimicrobial and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivatives, which are then linked to the butanediamine backbone through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridine moieties to dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities depending on the functional groups introduced.
科学的研究の応用
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various proteins, affecting their function and leading to cellular apoptosis.
類似化合物との比較
Similar Compounds
- 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-aminopropyl)-
- 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-(dimethylamino)propyl)-
Uniqueness
Compared to similar compounds, 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- is unique due to its dual acridine moieties, which enhance its ability to interact with DNA and proteins. This dual functionality makes it a more potent agent in biological applications, particularly in anticancer research.
特性
CAS番号 |
57576-50-8 |
|---|---|
分子式 |
C35H35Cl2N5O2 |
分子量 |
628.6 g/mol |
IUPAC名 |
N'-(6-chloro-2-methoxyacridin-9-yl)-N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C35H35Cl2N5O2/c1-43-24-8-12-30-28(20-24)34(26-10-6-22(36)18-32(26)41-30)39-16-4-3-14-38-15-5-17-40-35-27-11-7-23(37)19-33(27)42-31-13-9-25(44-2)21-29(31)35/h6-13,18-21,38H,3-5,14-17H2,1-2H3,(H,39,41)(H,40,42) |
InChIキー |
NBJPDHSQVFIEFM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)



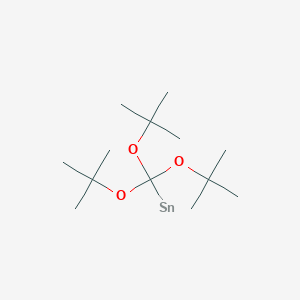
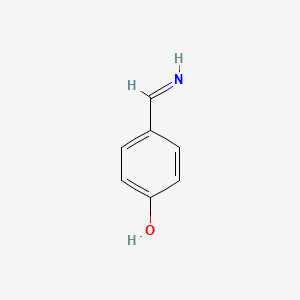
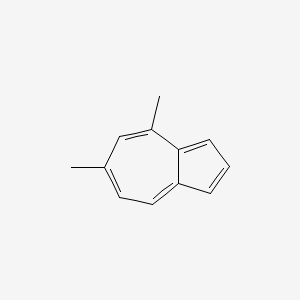
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
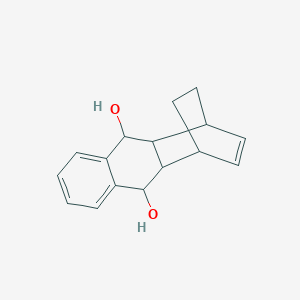
![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
